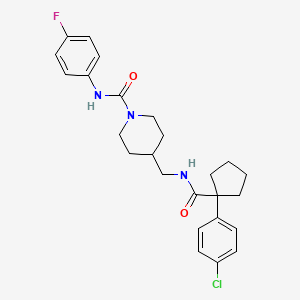
4-((1-(4-クロロフェニル)シクロペンタンカルボキサミド)メチル)-N-(4-フルオロフェニル)ピペリジン-1-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their interactions with various biological targets.
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it may be studied for its interactions with enzymes, receptors, or other biological targets, potentially leading to the discovery of new drugs or therapeutic agents.
Medicine
In medicine, compounds of this class are often investigated for their potential pharmacological effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry
In industry, such compounds may be used in the development of new materials, coatings, or other applications where specific chemical properties are desired.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide” typically involves multiple steps, including:
Formation of the cyclopentanecarboxamide intermediate: This step involves the reaction of 4-chlorophenylcyclopentanecarboxylic acid with an amine to form the corresponding amide.
Attachment of the piperidine moiety: The intermediate is then reacted with piperidine-1-carboxylic acid under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups or other functional groups within the molecule.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
作用機序
The mechanism of action of “4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide” would depend on its specific biological targets. Generally, compounds of this class may interact with receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)-N-(4-bromophenyl)piperidine-1-carboxamide
- 4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)-N-(4-methylphenyl)piperidine-1-carboxamide
Uniqueness
The uniqueness of “4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide” lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
4-[[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClFN3O2/c26-20-5-3-19(4-6-20)25(13-1-2-14-25)23(31)28-17-18-11-15-30(16-12-18)24(32)29-22-9-7-21(27)8-10-22/h3-10,18H,1-2,11-17H2,(H,28,31)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGARUSBGDKLAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3CCN(CC3)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2594824.png)
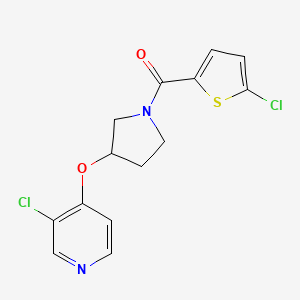
![6-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2594827.png)
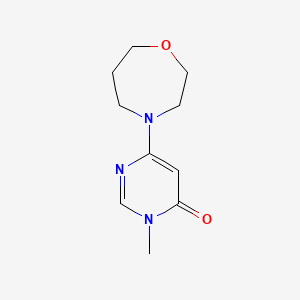

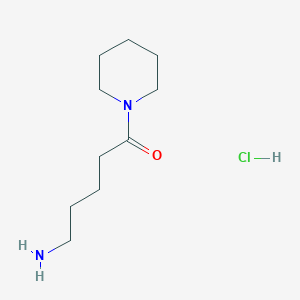
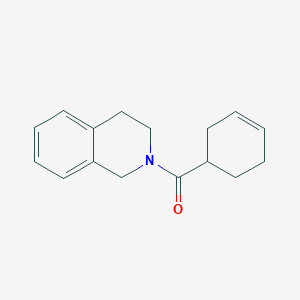
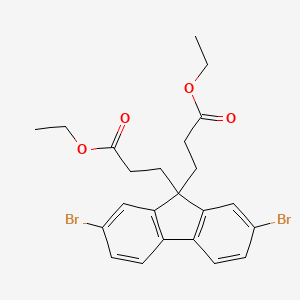
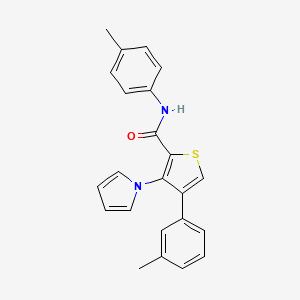
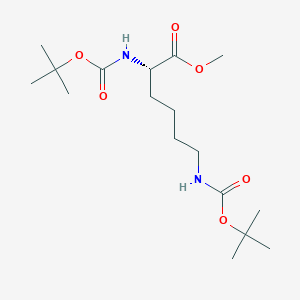
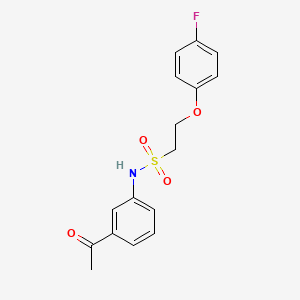
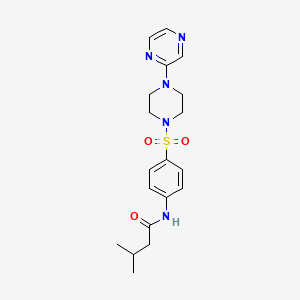
![6-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2594844.png)
![3-(4-chlorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2594846.png)
